molecular formula C21H21O4P B031790 Tricresyl phosphate CAS No. 78-32-0

Tricresyl phosphate

Cat. No.: B031790
CAS No.: 78-32-0
M. Wt: 368.4 g/mol
InChI Key: BOSMZFBHAYFUBJ-UHFFFAOYSA-N
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Description

Tricresyl phosphate (TCP) is an organophosphate compound that is widely used in a variety of industrial and laboratory applications. It is a colorless, volatile liquid with a strong, characteristic odor. It is used as a plasticizer, flame retardant, and as a solvent in many industrial applications. In the laboratory, it is used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a solvent for various reactions. It is also used in the synthesis of organophosphates for various applications, including the synthesis of insecticides, herbicides, and other agrochemicals.

Scientific Research Applications

  • Lubrication Technology : TCP is utilized as a lubricant additive, especially in boundary lubrication conditions. It demonstrates dynamic chemical changes during friction motion, observable using 2D fast imaging FTIR-ATR spectrometers (Sasaki, Inayoshi, & Tashiro, 2010). Additionally, it's used as an anti-wear additive in aircraft turbine engine oils (de Nola, Kibby, & Mazurek, 2008), and for improving the boundary lubrication performance of bearing steel (Wu, Ho, Dong, & Zhang, 2015).

  • Biological Effects : TCP inhibits axon outgrowth and disrupts neurofilaments in neuronal cell differentiation, affecting the neurofilament network (Flaskos, McLean, Fowler, & Hargreaves, 1998). Exposure to TCP in rats led to decreased sperm concentration, motility, morphology, and impacted litter size and pup viability (Carlton, Basaran, Mezza, & Smith, 1987). It can also cause endocrine and reproductive toxicants, affecting steroid hormone metabolism or cholesterol (Latendresse, Brooks, & Capen, 1995).

  • Environmental and Health Safety : In environmental contexts, TCP is used in the recovery of phenol residues from gas plant effluents and as a plasticizer in the plastics industry (Hunter, Perry, & Evans, 1944). However, its presence in aircraft cabin air as an additive in gas turbine lubricating oil raises concerns about acceptable risk and causation in contaminated cabin air (Ramsden & Collegium Basilea, 2012).

  • Chemical Properties and Reactions : TCP's lubrication mechanism involves forming films on steel surfaces, which include iron polyphosphate, crucial for effective lubrication (Godfrey, 1965). It reacts with iron and its oxides to form nodular films containing organic species and iron polyphosphate (Saba & Forster, 2013).

  • Other Applications : TCP is also used as a neutral carrier in organic ammonium ion-selective membrane electrodes (Katsu, Xu, Tsuji, & Nagamatsu, 1997), and its biodegradation by Brevibacillus brevis offers an efficient removal method for these flame retardants in environmental contexts (Liu, Yin, Wei, Peng, Lu, & Dang, 2019).

Mechanism of Action

Target of Action

Tricresyl phosphate (TCP) is a mixture of three isomeric organophosphate compounds . The primary target of TCP is the neuropathy target esterase (NTE/PNPLA6) . This enzyme plays a crucial role in the nervous system, and its inhibition can lead to severe neurotoxic effects . TCP also exerts estrogenic effects via G protein-coupled estrogen receptor-mediated pathways .

Mode of Action

TCP interacts with its targets in an isomer-specific manner . For instance, the tri-ortho-cresyl phosphate (ToCP) isomer of TCP has been associated with locomotor hyperactivity and defects in the postural control system . It is suggested that the molecular events involved are linked to an impairment of the balance between excitation and inhibition in neuronal circuits .

Biochemical Pathways

The biochemical pathways affected by TCP involve the hydrolysis, hydroxylation, methylation, demethylation, methoxylation, and glucuronidation of TCP isomers . These pathways have been observed for the first time in organisms . The demethylation of TCPs could be a significant and overlooked source of triphenyl phosphate (TPHP), a toxic compound .

Pharmacokinetics

The pharmacokinetics of TCP have been studied in hens given a single oral dose . The half-life of TCP in plasma was found to be 2 days . TCP and its metabolites were detected in the plasma, liver, kidneys, and lungs . The disappearance of TCP from the plasma followed monoexponential kinetics with a half-life of 2.2 days .

Result of Action

The result of TCP’s action can lead to severe neurotoxic effects, including organophosphate-induced delayed neuropathy . Inactivation of acetylcholine due to TCP can result in uncontrollable muscle spasms, paralyzed breathing (bradycardia), convulsions, and/or death . TCP, especially the all-ortho isomer, is the causative agent in a number of acute poisonings .

Action Environment

TCP is virtually insoluble in water, but easily soluble in organic solvents like toluene, hexane, and diethyl ether . Because of its low water solubility and high adsorption to particulates, TCP is rapidly adsorbed onto river or lake sediment and soil . Environmental factors such as the presence of hydrogen and moisture can influence the decomposition mechanisms of TCP . In the presence of hydrogen, TCP decomposition proceeds through the phosphoric acid reservoir mechanism . In the presence of moisture, TCP decomposes through hydrolysis . In the absence of hydrogen and moisture, film formation proceeds through thermal decomposition .

Safety and Hazards

TCP is moderately toxic by ingestion and skin contact . Human systemic effects by ingestion include flaccid paralysis without anesthesia, motor activity changes, and muscle weakness . It is an experimental teratogen and has experimental reproductive effects . It is also an eye and skin irritant .

Biochemical Analysis

Biochemical Properties

Tricresyl phosphate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to inhibit neuropathy target esterase, an enzyme crucial for maintaining neural function . This inhibition can lead to neurotoxic effects, including organophosphate-induced delayed neuropathy. Additionally, this compound interacts with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This interaction can result in the accumulation of acetylcholine, leading to uncontrolled muscle spasms and other neurotoxic symptoms.

Cellular Effects

This compound affects various types of cells and cellular processes. In human neuroblastoma cells, it has been shown to alter the cytoskeleton, reducing cell viability and affecting the expression of cytoskeletal proteins such as neurofilament high molecular weight protein and microtubule-associated protein . These changes can disrupt cellular architecture and functions, including cell division and neurite extension. This compound also influences cell signaling pathways and gene expression, leading to neurotoxic effects and impaired cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It inhibits neuropathy target esterase by forming a covalent bond with the enzyme, leading to its inactivation . This inhibition disrupts neural function and can cause delayed neuropathy. This compound also inhibits acetylcholinesterase, preventing the breakdown of acetylcholine and resulting in neurotoxic effects . Additionally, it can induce changes in gene expression, further contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its neurotoxic effects, such as hyperactivity and seizures, can last for several hours after exposure . The stability and degradation of this compound can also influence its long-term effects on cellular function. For example, its degradation products can continue to exert toxic effects, leading to prolonged neurotoxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In zebrafish, exposure to different isomers of this compound resulted in varying degrees of neurotoxicity, with tri-ortho-cresyl phosphate being the most toxic . In rats, higher doses of this compound led to significant changes in liver function and gene expression . These studies highlight the importance of dosage in determining the toxic effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including hydrolysis, hydroxylation, methylation, demethylation, and glucuronidation . These metabolic processes can produce different metabolites, some of which may be toxic. For example, the demethylation of this compound can produce triphenyl phosphate, a known toxic compound . Understanding these metabolic pathways is essential for assessing the overall toxicity of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells and translocated to different tissues, where it undergoes biotransformation . The distribution of this compound and its metabolites can affect their localization and accumulation, influencing their toxic effects. For example, certain isomers of this compound are more likely to be translocated to specific tissues, affecting their overall toxicity .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It can be localized to specific compartments or organelles within cells, where it interacts with various biomolecules . For example, its interaction with the cytoskeleton in neuroblastoma cells can disrupt cellular architecture and functions . Understanding the subcellular localization of this compound is crucial for assessing its toxic effects and potential therapeutic interventions.

Properties

IUPAC Name

tris(4-methylphenyl) phosphate
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InChI

InChI=1S/C21H21O4P/c1-16-4-10-19(11-5-16)23-26(22,24-20-12-6-17(2)7-13-20)25-21-14-8-18(3)9-15-21/h4-15H,1-3H3
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InChI Key

BOSMZFBHAYFUBJ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C
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Molecular Formula

C21H21O4P
Record name TRI-P-TOLYL PHOSPHATE
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DSSTOX Substance ID

DTXSID5052676
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Molecular Weight

368.4 g/mol
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Physical Description

Tri-p-tolyl phosphate is a crystalline solid. (NTP, 1992), Solid; [HSDB] White to light brown powder; [MSDSonline]
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Boiling Point

435 °F at 3.5 mmHg (NTP, 1992), BP: 224 °C at 35 mm Hg
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Flash Point

410 °F (CLOSED CUP)
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Solubility

Insoluble (NTP, 1992), Water solubility: 0.1 mg/L at 25 °C /Isomeric mixture/, In water, 0.074 mg/L at 24 °C /Practical grade/, Soluble in ethanol, ethyl ether, benzene, chloroform.
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Density

1.247 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.247 g/cu cm at 25 °C
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Vapor Pressure

0.00000003 [mmHg]
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Color/Form

Needles from alcohol; tablets from ethanol

CAS No.

78-32-0
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Melting Point

171 to 172 °F (NTP, 1992), 77.5 °C, MP: SUPERCOOLS; ACIDITY: 0.02 CALCULATED AS % PHOSPHORIC ACID; VISC: 60 CENTISTOKE @ 25 °C & 4.0 CENTISTOKE @ 100 °C /ISOMERIC MIXT/
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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